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Compound of Interest

Compound Name:
5-Chloro-1-(4-fluoro-3-

methylphenyl)-1-oxopentane

CAS No.: 898761-06-3

Cat. No.: B1328074

Get Quote

Advanced Synthesis, Characterization, and
Application in CNS Drug Discovery
Executive Summary & Chemical Identity
5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane is a specialized chlorovalerophenone

intermediate used primarily in the synthesis of Central Nervous System (CNS) active

pharmaceutical ingredients (APIs). Its structure combines a lipophilic, metabolically robust 4-

fluoro-3-methylphenyl "head" with a reactive 5-chloropentanoyl "tail."

This molecule serves as a critical electrophilic building block. The terminal alkyl chloride allows

for N-alkylation of secondary amines (e.g., piperidines, piperazines), while the ketone

functionality offers a handle for stereoselective reduction or Grignard addition. It is structurally

homologous to the "tail" moieties found in neuroprotective agents (e.g., Lubeluzole analogs)

and atypical antipsychotics.
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Property Specification

CAS Number 898761-06-3

IUPAC Name
5-chloro-1-(4-fluoro-3-methylphenyl)pentan-1-

one

Molecular Formula C₁₂H₁₄ClFO

Molecular Weight 228.69 g/mol

Physical State
Pale yellow to colorless oil (crystallizes upon

high purity/cooling)

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water

Key Functionality -Chloro linker; Aryl ketone

Synthetic Methodology (The Core)
Expertise Note: The synthesis relies on a regio-controlled Friedel-Crafts Acylation. The primary

challenge is ensuring the acyl group attaches para to the methyl group (position 5 relative to

methyl, meta to fluorine) or para to the fluorine, depending on conditions. However, electronic

directing effects (Fluorine: Ortho/Para, Methyl: Ortho/Para) and steric hindrance dictate the

outcome.

The 4-fluoro-3-methyl substitution pattern is electronically unique. The fluorine atom is a

deactivator via induction but an activator via resonance (Ortho/Para director). The methyl group

is a weak activator (Ortho/Para). The position para to the methyl group (and meta to the

fluorine) is sterically accessible and electronically favorable for acylation using 5-chlorovaleroyl

chloride.

Protocol: Friedel-Crafts Acylation
Reagents:

Substrate: 1-Fluoro-2-methylbenzene (o-Fluorotoluene) [Excess/Solvent]

Acylating Agent: 5-Chlorovaleroyl chloride (1.0 equiv)
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Catalyst: Aluminum Chloride (

), Anhydrous (1.1–1.2 equiv)

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

Catalyst Activation: In a flame-dried reactor under

atmosphere, suspend anhydrous

in DCM. Cool to 0°C.

Acyl Chloride Addition: Add 5-chlorovaleroyl chloride dropwise. Maintain temperature <5°C to

prevent polymerization of the acyl chloride. Stir for 30 min to form the acylium ion complex.

Substrate Addition (Critical): Add 1-fluoro-2-methylbenzene slowly. Technical Insight: Adding

the substrate to the complex (rather than complex to substrate) minimizes di-acylation

byproducts.

Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6

hours. Monitor by TLC/HPLC.

Endpoint: Disappearance of acyl chloride.

Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of ice and

concentrated HCl. Why: This breaks the strong Aluminum-Ketone complex and prevents

aluminum emulsion formation.

Workup: Separate the organic layer.[1] Wash with Brine and

(to remove acidic residues). Dry over

.

Purification: Concentrate under reduced pressure. If regioisomers are present, recrystallize

from Hexane/Ethyl Acetate or perform vacuum distillation.
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Visualization: Synthesis Pathway

1-Fluoro-2-methylbenzene
+ 5-Chlorovaleroyl Chloride

AlCl3 (Lewis Acid)
DCM, 0°C

 Activation
Acylium Ion Complex Electrophilic Aromatic

Substitution (Rt, 4-6h)
Hydrolysis (Ice/HCl)
Breaks Al-Complex

5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane
(CAS 898761-06-3)

 Isolation

Click to download full resolution via product page

Caption: Friedel-Crafts acylation workflow ensuring regioselectivity and safe hydrolysis of the

aluminum complex.

Downstream Applications & Mechanism
This intermediate is a "Privileged Scaffold" linker. It is used to attach a lipophilic aryl tail to a

nitrogen-containing core (pharmacophore).

A. Synthesis of Neuroprotective/Antipsychotic Agents
The primary application involves the alkylation of cyclic amines (piperidines, piperazines).

Mechanism:

Nucleophilic Substitution.

Target Class: Benzothiazoles (related to Lubeluzole), Butyrophenones (Haloperidol analogs).

Protocol (General N-Alkylation):

Dissolve the amine (e.g., 4-benzylpiperidine) in Acetonitrile or DMF.

Add CAS 898761-06-3 (1.0 equiv).

Add Base:

(2.0 equiv) and catalytic KI (Finkelstein condition to accelerate reaction).

Heat to 60–80°C for 12 hours.

Result: The chlorine is displaced, forming the tertiary amine.
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B. Ketone Manipulation
The ketone at C1 is rarely left as-is in final drugs due to metabolic liability. It is typically:

Reduced: Using

or chiral catalysts (CBS reduction) to form a chiral alcohol (common in Lubeluzole-type
drugs).

Fluorinated: Using DAST to form a gem-difluoro linker.

Visualization: Divergent Application Logic

Path A: Linker Chemistry

Path B: Functional Group Modification

CAS 898761-06-3
(Chlorovalerophenone)

N-Alkylation (KI/K2CO3)
Displacement of Cl

Cyclic Amine
(Piperidine/Piperazine)

Tertiary Amine Precursor

Asymmetric Reduction
(Chiral Alcohol)

Cyclization
(if amine present)

Click to download full resolution via product page

Caption: Divergent synthesis pathways converting the intermediate into bioactive CNS

scaffolds via alkylation and reduction.

Analytical Characterization & Quality Control
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To ensure the integrity of the intermediate for pharmaceutical use, the following parameters

must be validated.

Test Method Acceptance Criteria

Identification ¹H-NMR (CDCl₃)

Diagnostic signals: Ar-CH₃

(~2.3 ppm), Ar-H (multiplets),

Triplet -CH₂Cl (~3.5 ppm).

Purity HPLC (UV @ 254 nm) > 98.0% Area

Regioisomer Content GC-MS / HPLC
< 0.5% (Isomers acylated at

other ring positions)

Water Content Karl Fischer
< 0.1% (Critical for subsequent

Grignard/anhydrous steps)

Residual Solvent GC-Headspace
DCM < 600 ppm (ICH Q3C

limits)

Self-Validating NMR Check:

Look for the doublet of doublets in the aromatic region, characteristic of the fluorine-proton

coupling (

).

Verify the integration of the terminal methylene triplet (next to Cl) vs. the methyl singlet. Ratio

must be exactly 2:3.

Safety & Handling
Hazards:

Skin/Eye Irritant: The alkyl chloride is an alkylating agent; handle with double nitrile gloves.

Hydrolysis: The compound is stable, but the acyl chloride precursor is water-reactive.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light to prevent

radical dechlorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1328074/docs#technical-guide-5-chloro-1-4-fluoro-3-
methylphenyl-1-oxopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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